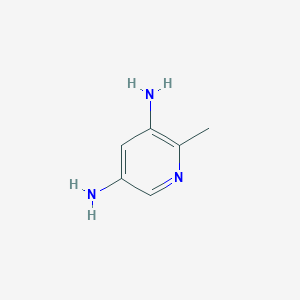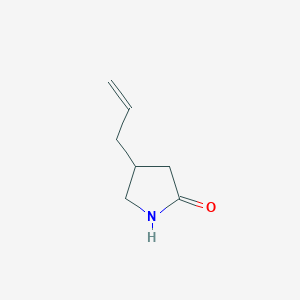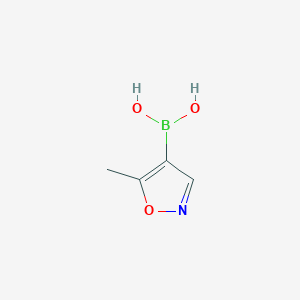
1-(4-Methyl-2-phenoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-2-phenoxyphenyl)ethanone is an organic compound with the molecular formula C15H14O2 It is characterized by a phenyl ring substituted with a methyl group and a phenoxy group, attached to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-phenoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methyl-2-phenoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions: 1-(4-Methyl-2-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1-(4-Methyl-2-phenoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Methyl-2-phenoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its phenyl ring and substituents influence its reactivity and interactions with other molecules, making it a versatile compound in synthetic chemistry.
相似化合物的比较
1-(4-Methylphenyl)ethanone: Lacks the phenoxy group, resulting in different reactivity and applications.
1-(2-Phenoxyphenyl)ethanone: The position of the phenoxy group affects its chemical properties and reactivity.
1-(4-Methyl-2-methoxyphenyl)ethanone: The methoxy group introduces different electronic effects compared to the phenoxy group.
Uniqueness: 1-(4-Methyl-2-phenoxyphenyl)ethanone is unique due to the presence of both a methyl and a phenoxy group on the phenyl ring, which influences its chemical behavior and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-(4-methyl-2-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-14(12(2)16)15(10-11)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI 键 |
DVSCGLZUVAVIGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)







![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)

